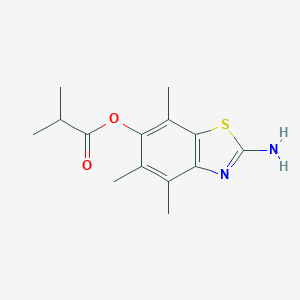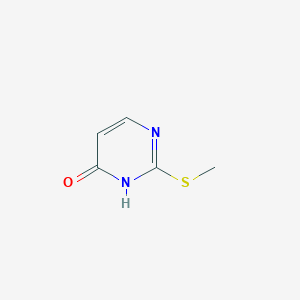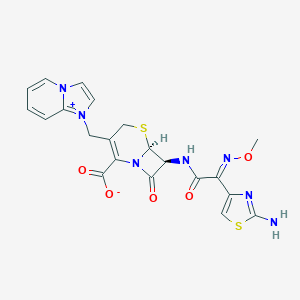![molecular formula C8H14N2O2 B055744 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene CAS No. 119393-19-0](/img/structure/B55744.png)
2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene, also known as MMNO, is a heterocyclic compound that has been the subject of significant research in recent years. This compound is of interest due to its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Studies have shown that 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene can activate the PI3K/AKT/mTOR pathway, which plays a key role in cell growth and survival. Additionally, 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene has been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemische Und Physiologische Effekte
2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways in the body. Additionally, 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene has been found to have a positive effect on cognitive function and memory, potentially through its ability to modulate the PI3K/AKT/mTOR pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene is its potential as a therapeutic agent for the treatment of various diseases. Additionally, 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene is relatively easy to synthesize and has been found to be stable under a range of conditions. However, one limitation of 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene and its effects on various signaling pathways in the body. Finally, there is potential for the development of new synthetic methods for the production of 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene and related compounds.
Synthesemethoden
The synthesis of 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene has been achieved through a variety of methods, including the reaction of 2-methyl-2-nitropropane with a cyclic imine, the reaction of 2-methyl-2-nitropropane with a cyclic imine and a reducing agent, and the reaction of 2-methyl-2-nitropropane with a cyclic imine and a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene has been the subject of significant research in the field of medicinal chemistry, with a focus on its potential applications as a therapeutic agent. Studies have shown that 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene exhibits a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Additionally, 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene has been found to have a positive effect on cognitive function and memory.
Eigenschaften
CAS-Nummer |
119393-19-0 |
|---|---|
Produktname |
2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene |
Molekularformel |
C8H14N2O2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
2-methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C8H14N2O2/c1-7(11-2)9-10-8(12-7)5-3-4-6-8/h3-6H2,1-2H3 |
InChI-Schlüssel |
MIPAMPFKBBKMKW-UHFFFAOYSA-N |
SMILES |
CC1(N=NC2(O1)CCCC2)OC |
Kanonische SMILES |
CC1(N=NC2(O1)CCCC2)OC |
Synonyme |
4-Oxa-1,2-diazaspiro[4.4]non-1-ene,3-methoxy-3-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



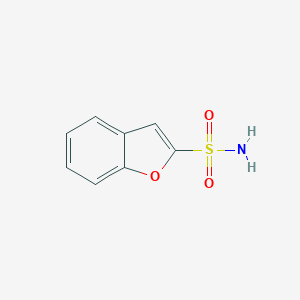

![2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B55668.png)
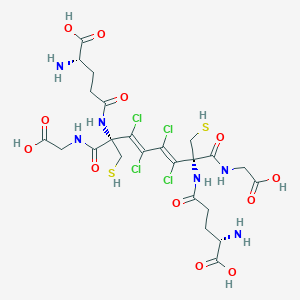

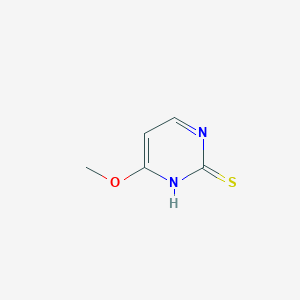
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B55679.png)
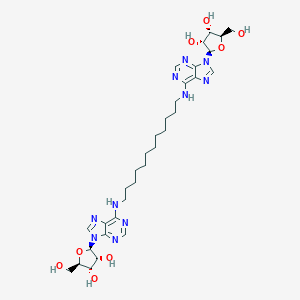
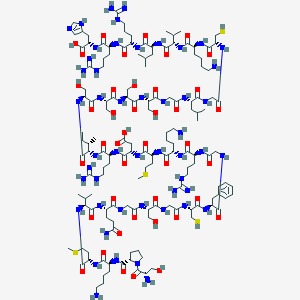
![5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol](/img/structure/B55683.png)
